molecular formula C42H48N2O3S B11089325 3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11089325
M. Wt: 660.9 g/mol
InChI Key: PBWAOCFLQXGNPZ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes tert-butylphenyl and di-tert-butyl-hydroxyphenyl groups, as well as a thiophen-2-ylcarbonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Signaling pathways or metabolic processes that are affected by the compound’s presence.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-(4-tert-butylphenyl)-11-(3,5-di-tert-butyl-4-hydroxyphenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C42H48N2O3S

Molecular Weight

660.9 g/mol

IUPAC Name

9-(4-tert-butylphenyl)-6-(3,5-ditert-butyl-4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C42H48N2O3S/c1-40(2,3)28-18-16-25(17-19-28)26-23-32-36(34(45)24-26)37(27-21-29(41(4,5)6)38(46)30(22-27)42(7,8)9)44(39(47)35-15-12-20-48-35)33-14-11-10-13-31(33)43-32/h10-22,26,37,43,46H,23-24H2,1-9H3

InChI Key

PBWAOCFLQXGNPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC(=C(C(=C6)C(C)(C)C)O)C(C)(C)C)C(=O)C2

Origin of Product

United States

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